Methyl 2-(2-methyl-1H-indol-3-yl)acetate

Description

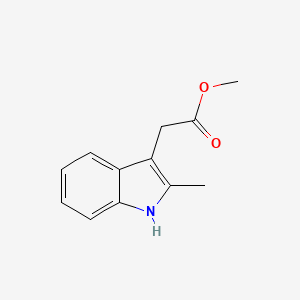

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-10(7-12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCDPBZUNDJKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444705 | |

| Record name | SBB044946 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78564-10-0 | |

| Record name | SBB044946 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 2 2 Methyl 1h Indol 3 Yl Acetate

Classical Approaches to the Indole (B1671886) Core Synthesis Relevant to Methyl 2-(2-methyl-1H-indol-3-yl)acetate

Fischer Indole Synthesis and its Modern Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, a plausible Fischer indole synthesis strategy would involve the reaction of phenylhydrazine (B124118) with methyl levulinate (methyl 4-oxopentanoate). The general mechanism proceeds through the formation of a phenylhydrazone intermediate, followed by tautomerization to an enamine. A tandfonline.comtandfonline.com-sigmatropic rearrangement then occurs, leading to a di-imine intermediate which, after cyclization and elimination of ammonia (B1221849), yields the aromatic indole ring. wikipedia.orgnih.gov

Reaction Scheme:

Step 1: Hydrazone Formation: Phenylhydrazine reacts with the keto group of methyl levulinate to form the corresponding phenylhydrazone.

Step 2: Tautomerization and Rearrangement: The phenylhydrazone tautomerizes to its enehydrazine form, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement.

Step 3: Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the indole ring, yielding this compound.

Various acid catalysts can be employed for this reaction, including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgsharif.edu Modern variations of the Fischer indole synthesis have focused on improving yields, reducing reaction times, and employing milder conditions. These include the use of microwave irradiation and solid acid catalysts. tandfonline.commdpi.com For instance, microwave-assisted Fischer indole synthesis has been shown to significantly accelerate the reaction, often leading to higher yields and cleaner product formation. mdpi.com

A notable modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, thereby expanding the scope of the reaction. wikipedia.org

| Parameter | Description | Examples/Variations |

|---|---|---|

| Starting Materials | Phenylhydrazine and Methyl levulinate | Substituted phenylhydrazines can be used for derivatives. |

| Catalysts | Brønsted or Lewis acids | HCl, H₂SO₄, PPA, ZnCl₂, BF₃ wikipedia.orgsharif.edu |

| Modern Variations | Microwave-assisted synthesis, solid acid catalysts, Buchwald modification | Improved yields and shorter reaction times wikipedia.orgtandfonline.commdpi.com |

Madelung Synthesis and Related Ring-Closing Methodologies

The Madelung synthesis, first reported in 1912, is another classical method for indole synthesis that involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. researchgate.net This method is particularly useful for the preparation of 2-alkylindoles.

To apply the Madelung synthesis for this compound, a suitable precursor would be N-(2-methylphenyl)succinamic acid methyl ester. The synthesis would proceed by treating this precursor with a strong base, such as sodium ethoxide or potassium tert-butoxide, at elevated temperatures. The strong base deprotonates both the amide nitrogen and the benzylic methyl group, leading to an intramolecular cyclization to form the indole ring.

Reaction Scheme:

Step 1: Deprotonation: A strong base removes protons from the amide nitrogen and the ortho-methyl group of the N-acyl-o-toluidine derivative.

Step 2: Intramolecular Cyclization: The resulting carbanion attacks the amide carbonyl group, forming a cyclic intermediate.

Step 3: Dehydration: The intermediate undergoes dehydration to form the aromatic indole ring.

The traditional Madelung synthesis often requires harsh reaction conditions, including high temperatures (200-400 °C) and strong bases, which can limit its applicability to substrates with sensitive functional groups. researchgate.net However, modern modifications have been developed to address these limitations. For example, the use of milder bases like lithium diisopropylamide (LDA) or n-butyllithium can allow the reaction to proceed at lower temperatures. Additionally, the introduction of electron-withdrawing groups on the N-acyl chain can facilitate the initial deprotonation step, enabling the use of milder reaction conditions. A tandem Madelung synthesis mediated by a LiN(SiMe₃)₂/CsF system has been reported to be highly efficient for the synthesis of N-methyl-2-arylindoles. alfa-chemistry.com

Modern and Sustainable Synthetic Routes to this compound

Catalytic Methods (e.g., Transition Metal-Catalyzed Cyclizations)

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering high efficiency, selectivity, and functional group tolerance under milder conditions compared to classical methods. Palladium-catalyzed reactions, in particular, have been extensively developed for indole synthesis.

A plausible route to this compound could involve a palladium-catalyzed intramolecular cyclization. For instance, a microwave-assisted synthesis of methyl 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed intramolecular oxidative coupling has been reported. mdpi.com This approach could potentially be adapted for the synthesis of the target compound.

Another relevant palladium-catalyzed approach is the cascade Tsuji-Trost reaction/Heck coupling of N-tosyl o-bromoanilines with 4-acetoxy-2-butenoic acid derivatives, which provides a direct route to indole-3-acetic acid derivatives. researchgate.net This methodology showcases the power of palladium catalysis in constructing the indole core and the C3-side chain in a single operation.

The general advantages of these catalytic methods include:

Milder Reaction Conditions: Often proceeding at lower temperatures than classical methods.

Higher Yields and Selectivity: Catalysts can provide greater control over the reaction outcome.

Broader Substrate Scope: Tolerant of a wider range of functional groups.

| Catalytic System | Key Features | Potential Application for Target Compound |

|---|---|---|

| Palladium-catalyzed Intramolecular Oxidative Coupling | Microwave-assisted, efficient cyclization of enamines. mdpi.com | Adaptable for the cyclization of a suitable enamine precursor. |

| Palladium-catalyzed Cascade Tsuji-Trost/Heck Coupling | One-pot synthesis of indole-3-acetic acid derivatives. researchgate.net | Direct synthesis from appropriately substituted anilines. |

Green Chemistry Principles Applied to Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids. For example, Fischer indole synthesis has been successfully carried out in aqueous media using water-tolerant catalysts. google.com

Catalysis: Employing catalysts, especially heterogeneous or recyclable catalysts, to improve reaction efficiency and reduce waste. Nanocatalysts, for instance, have been used in the synthesis of indole derivatives. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent examples of atom-economical processes that can be applied to indole synthesis. acs.org

For example, a greener Fischer indole synthesis could be envisioned using a recyclable solid acid catalyst in a solvent-free or aqueous medium, potentially under microwave irradiation to minimize energy usage and reaction time.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. flinders.edu.au These features make it a highly attractive approach for the sustainable and efficient production of fine chemicals and pharmaceuticals, including indole derivatives.

A continuous flow synthesis of an indole-3-carboxylic ester, a compound structurally related to this compound, has been successfully developed. uc.pt This process typically involves pumping the reactants through a heated reactor coil, often packed with a solid-supported catalyst. The product is then collected continuously at the outlet.

A potential continuous flow protocol for the synthesis of this compound could be based on a Fischer indole synthesis. A solution of phenylhydrazine and methyl levulinate in a suitable solvent, along with an acid catalyst, could be continuously pumped through a heated microreactor. The short residence time in the reactor, combined with precise temperature control, can lead to high yields and purity of the desired product. This approach also allows for safer handling of potentially hazardous intermediates and reagents. The use of a solid-supported acid catalyst would further enhance the sustainability of the process by allowing for easy catalyst separation and reuse. researchgate.net

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes minimize the risk of runaway reactions. |

| Improved Control | Precise control over reaction parameters like temperature, pressure, and residence time. |

| Scalability | Production can be easily scaled up by running the system for longer periods or by using parallel reactors. |

| Automation | Flow systems can be readily automated for continuous production and in-line analysis. |

Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis

The formation of the indole core in derivatives like this compound is most classically achieved through the Fischer indole synthesis. testbook.comnumberanalytics.com This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone. numberanalytics.comwikipedia.org The arylhydrazone precursor is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable carbonyl compound—in this case, a derivative of levulinic acid or its ester equivalent to provide the required acetic acid side chain.

The mechanism of the Fischer indole synthesis has been the subject of extensive investigation and is understood to proceed through several key steps: byjus.commdpi.com

Hydrazone Formation : The initial reaction between a phenylhydrazine and a ketone (or aldehyde) forms a phenylhydrazone.

Tautomerization : The phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer. This step is crucial as it sets the stage for the key bond-forming event. numberanalytics.comwikipedia.org

byjus.combyjus.com-Sigmatropic Rearrangement : The protonated enehydrazine undergoes an irreversible electrocyclic rearrangement, specifically a byjus.combyjus.com-sigmatropic rearrangement. byjus.comjk-sci.com This is the rate-determining step where the N-N bond is cleaved and a new C-C bond is formed between the ortho-carbon of the aryl ring and the enamine carbon. mdpi.com This step disrupts the aromaticity of the benzene (B151609) ring, leading to a di-imine intermediate. wikipedia.org

Rearomatization and Cyclization : The di-imine intermediate quickly rearomatizes. The resulting anilino-imine then undergoes an intramolecular nucleophilic attack by the amine group onto the imine carbon, forming a five-membered aminoindoline ring. byjus.com

Elimination : Under the acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the energetically favorable aromatic indole ring. testbook.comwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Another relevant reaction, particularly for the synthesis of the hydrazone precursors, is the Japp-Klingemann reaction. wikipedia.orgnumberanalytics.com This method involves the coupling of an aryl diazonium salt with a β-keto-ester. wikipedia.org The reaction proceeds via the formation of an azo compound, which then undergoes hydrolysis and rearrangement to yield a hydrazone, a direct precursor for the Fischer indole synthesis. wikipedia.orgrsc.org This approach offers a versatile route to variously substituted hydrazones that may not be directly accessible from simple ketones. researchgate.net

Regioselectivity and Stereoselectivity Control in the Formation of this compound and Related Indole Derivatives

Regioselectivity

The synthesis of a specifically 2,3-disubstituted indole like this compound requires precise control over the regiochemical outcome of the cyclization. In the context of the Fischer indole synthesis, the use of an unsymmetrical ketone as a precursor can lead to the formation of two regioisomeric indole products. byjus.comsharif.edu The direction of cyclization is influenced by several factors.

Higher acidity and higher temperatures in the reaction generally favor cyclization toward the less-substituted carbon atom of the ketone. sharif.edu The choice of Brønsted or Lewis acid catalyst, as well as its concentration, can significantly alter the ratio of the resulting regioisomers. testbook.combyjus.comsharif.edu Steric effects from both the ketone and the phenylhydrazine also play a critical role in dictating the preferred enehydrazine intermediate and, consequently, the final indole product. byjus.com

Modern synthetic methods have been developed to overcome the regioselectivity challenges of classical approaches. Palladium-catalyzed annulation of internal alkynes with 2-iodoanilines, for example, provides a powerful and highly regioselective route to 2,3-disubstituted indoles. acs.org In these reactions, the regioselectivity is controlled by the electronic and steric properties of the alkyne, with the aryl group of the aniline (B41778) typically adding to the less sterically hindered end of the triple bond. acs.org

| Factor | Influence on Regioselectivity in Fischer Indole Synthesis | Typical Outcome |

|---|---|---|

| Acid Catalyst | Strong Brønsted acids (e.g., H₂SO₄, PPA) vs. Lewis acids (e.g., ZnCl₂) can favor different enamine tautomers. testbook.combyjus.com | Varies with substrate; stronger acids often favor the less-substituted product. sharif.edu |

| Temperature | Higher temperatures can overcome kinetic barriers, favoring the thermodynamically more stable product. | Often directs cyclization toward the less sterically hindered carbon. sharif.edu |

| Steric Hindrance (Ketone) | Bulky groups on one side of the ketone can disfavor the formation of the corresponding enehydrazine. | Cyclization typically occurs at the less sterically encumbered α-carbon. byjus.com |

| Substituents (Hydrazine) | Electron-donating or withdrawing groups on the phenylhydrazine ring can influence the nucleophilicity of the aryl ring. | Can affect the rate and preferred pathway of the byjus.combyjus.com-sigmatropic rearrangement. |

Stereoselectivity

While this compound itself is an achiral molecule, the principles of stereocontrol are vital in the synthesis of related, more complex indole derivatives that possess chiral centers. Achieving high stereoselectivity is crucial in pharmaceutical synthesis where specific enantiomers or diastereomers are required.

Strategies to control stereochemistry in indole synthesis include:

Asymmetric Catalysis : Chiral catalysts, including transition metals with chiral ligands or chiral organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed. numberanalytics.com

Biocatalysis : Enzymes can be employed to catalyze reactions with high levels of stereoselectivity under mild conditions. numberanalytics.com

For instance, the enantioselective coupling of indoles with α-tosyloxy ketones, mediated by a chiral amino alcohol catalyst, has been studied to understand the origins of stereoselectivity. nih.gov Such studies help in the rational design of catalysts and reaction conditions to produce optically active indole derivatives. nih.gov

Scale-Up Considerations for Research and Development Purposes of this compound

Transitioning the synthesis of this compound from laboratory scale to larger research and development (R&D) or pilot-plant quantities introduces several practical challenges that must be addressed.

Classical methods like the Fischer indole synthesis often require harsh conditions, such as high temperatures and the use of strong, corrosive acids like polyphosphoric acid, which can be difficult and hazardous to manage in large reactors. byjus.combhu.ac.in The Bischler-Möhlau synthesis, another classical route, also suffers from harsh reaction conditions and potentially low yields. wikipedia.orgchemeurope.com

Key considerations for scale-up include:

Process Safety and Heat Management : The Fischer indole synthesis can be exothermic. Proper heat management through controlled addition rates, efficient reactor cooling, and potentially the use of flow chemistry systems is essential to prevent thermal runaways.

Purification : Laboratory-scale purification often relies on column chromatography, which is generally not feasible for large-scale production. Developing scalable purification methods such as crystallization or distillation is a critical step in process development.

| Parameter | Challenge | Potential Solution / Mitigation Strategy |

|---|---|---|

| Reaction Conditions | Harsh acids (e.g., PPA) and high temperatures pose safety and material compatibility issues. byjus.com | Develop milder catalytic systems (e.g., palladium-based) or utilize flow reactors for better temperature control. acs.orglabmanager.com |

| Byproduct Formation | Formation of regioisomers and polymeric tars reduces yield and complicates purification. byjus.comeurekalert.org | Optimize reaction parameters (temperature, catalyst, solvent); employ highly regioselective modern methods. acs.org |

| Work-up and Purification | Chromatography is not scalable. Emulsion formation during aqueous work-up can be problematic. | Develop robust crystallization, extraction, or distillation protocols. |

| Cost of Goods (COGs) | Expensive starting materials or catalysts can make the process economically unviable. nih.gov | Source cost-effective raw materials; design routes with high atom economy; ensure catalyst recyclability where possible. |

| Cycle Time | Long reaction times or complex multi-step purifications reduce plant throughput. | Optimize kinetics; explore one-pot procedures; utilize technologies like flow chemistry to reduce reaction times. eurekalert.org |

Advanced Spectroscopic Characterization and Elucidation of Methyl 2 2 Methyl 1h Indol 3 Yl Acetate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural and conformational analysis of organic molecules in solution and the solid state. For Methyl 2-(2-methyl-1H-indol-3-yl)acetate, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its atomic arrangement and molecular dynamics.

High-Resolution 1H and 13C NMR for Chemical Shift and Coupling Constant Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are the cornerstones of structural elucidation, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the acetate (B1210297) side chain, and the methyl protons at the C2 position and the ester functionality. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (around 7.0-7.6 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants (J) revealing their substitution pattern and neighboring protons. The indole N-H proton usually appears as a broad singlet at a further downfield position. The methylene protons of the acetate group are anticipated to show a singlet, while the two methyl groups will also present as sharp singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around 170 ppm). The aromatic carbons of the indole ring resonate in the range of approximately 110-140 ppm. The methyl carbon at C2, the methylene carbon of the acetate side chain, and the methoxy (B1213986) carbon of the ester will appear in the more upfield region. A ¹³C NMR spectrum for the closely related 2-Methylindole-3-acetic acid shows signals that support these expected ranges. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole N-H | > 8.0 | br s |

| Aromatic H (C4-C7) | 7.0 - 7.6 | m |

| CH₂ | ~3.7 | s |

| OCH₃ | ~3.6 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~172 |

| C7a | ~136 |

| C2 | ~135 |

| C3a | ~128 |

| C4, C5, C6, C7 | 110 - 122 |

| C3 | ~108 |

| OCH₃ | ~52 |

| CH₂ | ~31 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial proximity of atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would primarily show correlations between the adjacent aromatic protons on the benzene (B151609) ring of the indole nucleus, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons can be directly linked to the corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the methylene protons and the carbonyl carbon, C3, and C2 of the indole ring. The methyl protons at C2 would show correlations to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation of the molecule. For instance, NOESY could reveal spatial proximity between the C2-methyl protons and the methylene protons of the acetate side chain.

Solid-State NMR Applications for Crystalline Forms and Polymorphs of this compound

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₂H₁₃NO₂), the expected exact mass can be calculated and compared with the experimentally determined value. HRMS analysis of related 2-methyl-1H-indole-3-carboxylate derivatives has demonstrated the utility of this technique in confirming their elemental composition with high precision. mdpi.com The ability to obtain a mass measurement with an error of less than 5 parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 204.1019 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its structural components.

For this compound, the fragmentation is expected to be characteristic of indole derivatives and methyl esters. Common fragmentation pathways for indole-3-acetic acid esters involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire acetate side chain. nih.gov A key fragment would likely be the 2-methyl-1H-indol-3-ylmethylene cation, which can undergo further rearrangements and fragmentations characteristic of the indole ring system. The presence of the methyl group at the C2 position is expected to influence the fragmentation pathways compared to the unsubstituted indole-3-acetate (B1200044).

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺)

| m/z | Proposed Fragment |

|---|---|

| 144 | [M+H - COOCH₃]⁺ |

By combining the detailed information from both advanced NMR and MS techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to the molecular structure and bonding. americanpharmaceuticalreview.com For this compound, the spectra are dominated by vibrations characteristic of the indole ring, the methyl ester group, and the methylene bridge.

The IR spectrum is particularly useful for identifying polar functional groups. Key vibrational modes expected for this molecule include:

N-H Stretch: A characteristic sharp band is anticipated in the region of 3400-3300 cm⁻¹, corresponding to the stretching vibration of the indole N-H group. researchgate.net This band's position can be sensitive to hydrogen bonding interactions in the solid state.

C=O Stretch: A strong, sharp absorption band is expected between 1750 and 1730 cm⁻¹, which is characteristic of the carbonyl group in the saturated methyl ester. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations of the indole ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹. mdpi.com

C-O Stretch: The C-O stretching of the ester group will likely produce a strong band in the 1300-1100 cm⁻¹ region. americanpharmaceuticalreview.com

Indole Ring Vibrations: The C=C stretching vibrations of the aromatic indole ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy and is particularly effective for identifying non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations of the indole ring are typically strong in the Raman spectrum. nih.gov The C-H stretching vibrations are also prominent. americanpharmaceuticalreview.com By comparing the experimental IR and Raman spectra with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, providing insights into the molecule's conformation. nih.govderpharmachemica.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Indole N-H | Stretch | 3400 - 3300 | Medium-Strong, Sharp | Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium | Strong |

| Ester C=O | Stretch | 1750 - 1730 | Strong, Sharp | Medium |

| Indole C=C | Ring Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Ester C-O | Stretch | 1300 - 1100 | Strong | Medium-Weak |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination of this compound

The core indole ring system is expected to be nearly planar. nih.gov The bond lengths and angles within this bicyclic structure will be consistent with those of other indole derivatives. The C-N bonds within the pyrrole (B145914) ring will exhibit partial double-bond character, and the C-C bonds in the benzene ring will show aromatic character.

Table 2: Predicted Bond Parameters for this compound Based on Analogous Structures

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C=O | ~1.20 Å |

| Bond Length | C(sp²)-C(sp³) | ~1.51 Å |

| Bond Length | N-C (indole) | ~1.37-1.38 Å |

| Bond Angle | O=C-O | ~125° |

| Bond Angle | C-CH₂-C | ~112° |

| Dihedral Angle | Indole Plane - Acetate Plane | ~60-70° |

In the solid state, molecules of this compound are expected to engage in a network of intermolecular interactions that dictate the crystal packing. A primary and highly directional interaction is the hydrogen bond formed between the indole N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule. nih.gov This N—H···O hydrogen bonding is a common and robust motif in the crystal structures of indole-3-acetic acid derivatives, often leading to the formation of chains or dimers. nih.govnih.gov

In addition to strong hydrogen bonds, weaker interactions play a significant role in consolidating the crystal structure. These can include:

C—H···O interactions: Hydrogen atoms from the methylene bridge or the aromatic ring can form weak hydrogen bonds with the ester oxygen atoms. nih.gov

π–π stacking interactions: The planar indole rings of adjacent molecules may stack on top of each other. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the packing efficiency. acs.orgnih.gov

C—H···π interactions: The electron-rich π-system of the indole ring can act as an acceptor for hydrogen bonds from C-H groups of neighboring molecules. nih.goviucr.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Excited State Properties

Electronic spectroscopy provides information about the electronic structure of a molecule. UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. The indole chromophore is responsible for the characteristic UV absorption of this compound.

The UV spectrum of indole derivatives typically shows two main absorption bands. nih.gov

A moderately intense band around 270-290 nm, often with vibrational fine structure, is assigned to the ¹Lₐ ← ¹A transition.

A stronger band at shorter wavelengths, typically around 220 nm, is assigned to the ¹Bₐ ← ¹A and ¹Bₑ ← ¹A transitions. nih.gov

The exact positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands can be influenced by the substituents on the indole ring and the solvent polarity. The methyl group at the 2-position and the methyl acetate group at the 3-position are expected to cause slight red shifts (bathochromic shifts) compared to unsubstituted indole.

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. Indole and its derivatives are well-known for their fluorescence properties. Upon excitation at a wavelength corresponding to the absorption band (e.g., ~280 nm), this compound is expected to exhibit a strong fluorescence emission band. The emission maximum for indole-3-acetic acid derivatives typically falls in the range of 345-370 nm. nih.gov The fluorescence quantum yield and lifetime are sensitive parameters that can provide further insights into the excited-state dynamics and the molecule's interaction with its environment.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value | Electronic Transition |

| Absorption Maxima (λₘₐₓ) | ~220 nm, ~280 nm | ¹Bₐ/¹Bₑ ← ¹A, ¹Lₐ ← ¹A |

| Molar Absorptivity (ε) at ~280 nm | > 5000 M⁻¹cm⁻¹ | - |

| Fluorescence Emission Maximum | ~350 - 360 nm | - |

| Excitation Wavelength | ~280 nm | - |

Chemical Reactivity, Derivatization, and Functionalization of Methyl 2 2 Methyl 1h Indol 3 Yl Acetate

Reactions at the Indole (B1671886) N-H Position of Methyl 2-(2-methyl-1H-indol-3-yl)acetate

The nitrogen atom of the indole ring in this compound is a key site for functionalization. Deprotonation of the N-H group enhances the nucleophilicity of the indole ring, facilitating a variety of substitution reactions.

Alkylation and Acylation Strategies

Alkylation: The N-H bond of the indole nucleus can be readily alkylated under basic conditions. The reaction typically involves deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). The choice of solvent and base is crucial for achieving high regioselectivity, favoring N-alkylation over potential C-alkylation. For 2,3-disubstituted indoles, N-alkylation is generally the preferred outcome. acs.org Indium-catalyzed, solvent-enabled regioselective N1-alkylations of 2,3-disubstituted indoles with para-quinone methides have been developed under mild conditions, yielding N-alkylated products in good yields. acs.org

Acylation: N-acylation of indoles provides access to a class of compounds with significant biological activity. nih.gov While direct acylation can sometimes lead to mixtures of N- and C-acylated products, chemoselective N-acylation can be achieved using various acylating agents. Traditional methods often employ reactive acyl chlorides or anhydrides. More recent methodologies utilize thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs2CO3), affording N-acylated indoles efficiently. nih.govbeilstein-journals.org This method has shown broad substrate scope and good functional group tolerance. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 1-Alkyl-2-methyl-3-indolylacetate | Base-mediated deprotonation followed by nucleophilic substitution. |

| N-Alkylation | p-Quinone methides, In(OTf)3, THF | N(1)-H alkylated indoles | Mild conditions, high regioselectivity for 2,3-disubstituted indoles. acs.org |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O), Base (e.g., Pyridine) | 1-Acyl-2-methyl-3-indolylacetate | Standard acylation method. |

| N-Acylation | Thioester (RCOSMe), Cs2CO3, Xylene, 140 °C | 1-Acyl-2-methyl-3-indolylacetate | Chemoselective, tolerates various functional groups. nih.gov |

Sulfonylation and Other Functional Group Additions

Sulfonylation: The installation of a sulfonyl group, such as a tosyl or benzyl (B1604629) group, onto the indole nitrogen serves as a common strategy for protecting the N-H group during subsequent synthetic transformations. nih.gov This reaction is typically carried out using a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. Base-catalyzed sulfonylation of related indole structures proceeds in high yields. nih.gov This modification alters the electronic properties of the indole ring, influencing its reactivity in further reactions.

Functionalization of the C-2 Methyl Group

The methyl group at the C-2 position of the indole ring is another site for chemical modification, although it is generally less reactive than the C-3 position or the N-H proton.

Selective Oxidation Reactions

The C-2 methyl group of indole derivatives can be oxidized to afford various functional groups, including aldehydes, carboxylic acids, or hydroxymethyl groups. The choice of oxidizing agent and reaction conditions determines the oxidation product. For instance, selenium dioxide (SeO2) has been used for the effective oxidation of 2-methyl groups on activated indoles to the corresponding carbaldehydes. researchgate.net Other oxidizing agents may also be employed, but careful control of the reaction is necessary to avoid over-oxidation or reaction at other sites of the indole nucleus.

Halogenation and Subsequent Transformations

While electrophilic halogenation of indoles typically occurs at the electron-rich C-3 position, functionalization of the C-2 methyl group can be achieved through radical halogenation. Under radical conditions, using reagents like N-bromosuccinimide (NBS) with a radical initiator, the benzylic protons of the C-2 methyl group can be substituted with a halogen atom. This transformation yields a 2-(halomethyl)indole derivative.

The resulting 2-(halomethyl) group is a versatile synthetic handle. The halogen atom can be displaced by a variety of nucleophiles in subsequent SN2 reactions, allowing for the introduction of a wide range of functionalities, such as cyano, azido, or alkoxy groups. This two-step sequence provides an indirect method for the functionalization of the C-2 methyl position. For example, side-chain bromination of a related 2-methylindole (B41428) derivative has been accomplished using N-bromosuccinimide in tetrachloromethane. orientjchem.org

| Reaction Type | Reagents and Conditions | Intermediate/Product | Potential Subsequent Transformations |

|---|---|---|---|

| Oxidation | Selenium dioxide (SeO2) | 2-Formyl-1H-indol-3-ylacetate | Further oxidation to carboxylic acid, reduction to alcohol, imine formation. |

| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Methyl 2-(2-(bromomethyl)-1H-indol-3-yl)acetate | Nucleophilic substitution with Nu- (e.g., CN-, N3-, RO-). |

Transformations Involving the Acetate (B1210297) Ester Side Chain

The methyl acetate group at the C-3 position offers a rich platform for derivatization through reactions characteristic of esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-methyl-1H-indol-3-yl)acetic acid, under either acidic or basic conditions. nih.govnih.govresearchgate.net This carboxylic acid is a key intermediate for the synthesis of a variety of other derivatives. For instance, the hydrolysis of methyl indole-3-acetate (B1200044) is a known transformation, often studied in the context of plant hormone activity. nih.gov

Amidation: The ester can be converted directly to an amide through reaction with an amine. This transformation may require elevated temperatures or the use of catalysts. nih.gov Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond. This two-step procedure is often more versatile and provides access to a wider range of amide derivatives. A direct, single-step synthesis of amides from esters and nitroarenes has also been reported, which could be applicable. nih.gov

Reduction: The ester functionality can be reduced to a primary alcohol, 2-(2-methyl-1H-indol-3-yl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting alcohol can serve as a precursor for further functionalization, such as conversion to halides or ethers.

Hydrazide Formation: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding acetohydrazide, 2-(2-methyl-1H-indol-3-yl)acetohydrazide. scielo.brbipublication.com This hydrazide is a valuable intermediate for the synthesis of various heterocyclic systems, such as oxadiazoles (B1248032) and pyrazoles. scielo.br

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | Aq. acid (e.g., HCl) or Base (e.g., NaOH), Heat | 2-(2-Methyl-1H-indol-3-yl)acetic acid |

| Amidation (via acid) | 1. Hydrolysis 2. Amine (R2NH), Coupling agent (e.g., DCC, EDC) | N,N-Disubstituted-2-(2-methyl-1H-indol-3-yl)acetamide |

| Reduction | Lithium aluminum hydride (LiAlH4), THF | 2-(2-Methyl-1H-indol-3-yl)ethanol |

| Hydrazide Formation | Hydrazine hydrate (N2H4·H2O), Alcohol, Reflux | 2-(2-Methyl-1H-indol-3-yl)acetohydrazide |

Selective Hydrolysis and Re-esterification Reactions

The methyl ester of 2-(2-methyl-1H-indol-3-yl)acetate can be readily hydrolyzed to its corresponding carboxylic acid, 2-(2-methyl-1H-indol-3-yl)acetic acid. This transformation is typically achieved under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, yields the free acid in high purity. Mild reagents like trimethyltin (B158744) hydroxide have also been demonstrated for the chemoselective cleavage of methyl esters, which can be useful when other sensitive functional groups are present in the molecule. acs.org

Once formed, 2-(2-methyl-1H-indol-3-yl)acetic acid can be converted back into an ester through various re-esterification methods. The classic Fischer esterification, involving reaction with an alcohol (e.g., ethanol, propanol) under acidic catalysis, is a common approach. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated first. For example, conversion to an acyl chloride using thionyl chloride, followed by reaction with an alcohol, provides a high-yielding route to different alkyl esters. orgchemres.org Enzyme-catalyzed esterification has also been reported for indole-3-acetic acid, offering a green chemistry alternative for forming esters with molecules like glucose or myo-inositol. umn.edu

Table 1: Representative Esterification Reactions of 2-(2-methyl-1H-indol-3-yl)acetic acid This table is illustrative and based on standard esterification methods for related indole carboxylic acids.

| Alcohol | Reagent/Catalyst | Product |

|---|---|---|

| Propanol | Thionyl Chloride, then Propanol | Propyl 2-(2-methyl-1H-indol-3-yl)acetate |

| Methanol (B129727) | Sulfuric Acid (catalytic) | This compound |

Reduction to Alcohol and Further Derivatizations

The ester group of this compound can be selectively reduced to a primary alcohol, yielding 2-(2-methyl-1H-indol-3-yl)ethanol. Powerful reducing agents like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether are highly effective for this transformation. Diborane (B₂H₆) is another reagent capable of reducing carboxylic acid derivatives to alcohols. wikipedia.org

A milder approach involves a two-step procedure where the carboxylic acid is first activated and then reduced with a less reactive hydride source like sodium borohydride (B1222165). For instance, the formation of a mixed anhydride with isobutyl chloroformate, followed by reduction with sodium borohydride in the presence of methanol, can achieve the chemoselective reduction of a carboxylic acid to an alcohol, even in the presence of other reducible groups like ketones. rsc.org

The resulting alcohol, 2-(2-methyl-1H-indol-3-yl)ethanol, is a versatile intermediate for further derivatization. The hydroxyl group can undergo O-alkylation to form ethers or be acylated to form different esters.

Amidation and Other Carboxylic Acid Derivative Formations

One of the most significant transformations of this compound, via its parent carboxylic acid, is the formation of amides. The synthesis of 2-(2-methyl-1H-indol-3-yl)acetamide derivatives is achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium/guanidinium salts like HBTU and HATU. researchgate.net This methodology allows for the synthesis of a vast library of amide derivatives by varying the amine component. researchgate.net

Beyond amides, other carboxylic acid derivatives can be prepared. As mentioned, reaction with thionyl chloride or oxalyl chloride converts the acid into the highly reactive acyl chloride. ijpcbs.com This intermediate can then react with various nucleophiles to form anhydrides (with a carboxylate salt), thioesters (with a thiol), or acylphosphates.

Table 2: Synthesis of Amide Derivatives from 2-(2-methyl-1H-indol-3-yl)acetic acid This table is based on common amidation procedures for indole-3-acetic acid derivatives.

| Amine | Coupling Agent | Product |

|---|---|---|

| Aniline (B41778) | EDC/HOBt | 2-(2-methyl-1H-indol-3-yl)-N-phenylacetamide |

| N,O-Dimethylhydroxylamine | T3P, DIPEA | N-methoxy-N-methyl-2-(2-methyl-1H-indol-3-yl)acetamide (Weinreb amide) wikipedia.org |

| 4-Fluorobenzylamine | HBTU | N-(4-Fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)acetamide |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is directed by the existing substituents. In this compound, the C3 position, which is typically the most reactive site in indoles, is blocked. The 2-methyl group is an activating group, while the 3-acetate substituent is generally considered to be electron-withdrawing and deactivating towards the pyrrole (B145914) ring. Consequently, electrophilic substitution is directed towards the N1 position or, more commonly, the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7). libretexts.org

Regioselective Nitration and Halogenation Patterns

Nitration of 2-methylindole derivatives has been studied extensively. Nitration in concentrated nitric acid can lead to polynitrated products. For 2-methylindole, dinitration can occur to give the 3,6-dinitro derivative. umn.edu Since the 3-position is blocked in the target compound, nitration is expected to occur on the benzene ring, likely at the C4, C5, or C6 positions. The precise regioselectivity depends on the reaction conditions. For example, nitration of 2-methyl-3-nitroindole can yield both 3,4-dinitro and 3,6-dinitro products, indicating that both the C4 and C6 positions are activated for substitution. umn.edu A non-acidic method using trifluoroacetyl nitrate (B79036) has been developed for regioselective nitration, although this typically targets the C3 position when available. nih.gov

Halogenation, for instance with N-bromosuccinimide (NBS) or bromine, is also expected to occur on the electron-rich benzene ring. The C5 and C6 positions are common sites for electrophilic attack in 3-substituted indoles.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts acylation of indoles with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst introduces an acyl group. sigmaaldrich.comorganic-chemistry.org Due to the high nucleophilicity of the indole nitrogen, N-acylation can be a competing reaction if the N1 position is unprotected. With the C3 position blocked, C-acylation would be directed to the benzene ring.

Specialized electrophilic substitution reactions are also applicable. The Vilsmeier-Haack reaction, using a Vilsmeier reagent (e.g., POCl₃/DMF), is a powerful method for formylating electron-rich aromatic rings. ijpcbs.comwikipedia.org In 2,3,3-trimethyl-3H-indoles, the Vilsmeier-Haack reagent has been shown to react at the C2-methyl group, leading to the formation of a malondialdehyde derivative after hydrolysis. orgchemres.orgsid.irsemanticscholar.org A similar reaction at the 2-methyl group of this compound is plausible.

The Mannich reaction is another key transformation, involving the aminoalkylation of an active hydrogen-containing compound. wikipedia.orgorganic-chemistry.org While this reaction typically occurs at the C3 position of indoles, if this site is blocked, reaction at the N1 position can occur, leading to the formation of N-aminomethyl derivatives (Gramine-type analogs). su.edu.pk

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these methods to this compound, a halogen atom must first be introduced onto the indole ring, as described in section 4.4.1. The resulting aryl halides (e.g., 5-bromo- or 6-iodo- derivatives) are excellent substrates for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron species (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is highly versatile for creating aryl-aryl or aryl-heteroaryl bonds. A 5-bromo-2-methyl-indole derivative, for example, can be coupled with various arylboronic acids using a catalyst like Pd(dppf)Cl₂ to furnish 5-aryl indole products. nih.govrsc.org

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could react with alkenes like methyl acrylate (B77674) in the presence of a palladium catalyst (e.g., palladium acetate) and a base to introduce a vinyl group onto the indole ring.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. 3-Iodoindoles have been shown to be excellent substrates for Sonogashira coupling, reacting with a wide range of terminal alkynes to produce 3-alkynylindoles. nih.gov A similar reactivity is expected for other halogenated indole positions.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on a Postulated 5-Bromo-Methyl 2-(2-methyl-1H-indol-3-yl)acetate Substrate

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | 5-Phenyl derivative |

| Heck | Methyl acrylate | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-(Methyl-acryl) derivative |

Ring Expansion/Contraction and Rearrangement Reactions of the Indole Scaffold

The indole ring system, while generally aromatic and stable, can undergo skeletal reorganization under specific conditions to yield larger or rearranged heterocyclic structures. Ring expansion reactions, particularly those converting the five-membered pyrrole ring into a six-membered ring, are of significant interest as they provide synthetic routes to quinoline (B57606) derivatives.

One of the key strategies to induce ring expansion in indoles involves an initial reaction at the electron-rich C2-C3 double bond. A notable example is the rhodium(II)-catalyzed reaction of indole derivatives with halodiazoacetates. nih.gov While not specifically demonstrated on this compound, the reaction of its close analogue, Methyl 3-indolylacetate, provides a clear precedent for this transformation. The proposed mechanism involves the formation of a rhodium-carbenoid which undergoes cyclopropanation across the indole C2-C3 bond. The resulting unstable cyclopropane (B1198618) intermediate then undergoes a ring-opening and elimination cascade, ultimately expanding the five-membered pyrrole ring to a six-membered pyridine (B92270) ring, yielding a substituted quinoline. nih.gov The reaction with Methyl 3-indolylacetate successfully produced the corresponding 4-substituted quinoline carboxylate in a 70% yield, demonstrating that the acetate side chain at the 3-position is well-tolerated. nih.gov

Another powerful method for converting indoles into functionalized quinolines is through a thiol-mediated three-step cascade process. nih.govacs.org This reaction sequence, applied to 2-halo-indole-tethered ynones, involves:

A thiol-promoted dearomatizing spirocyclization.

Nucleophilic substitution of the halide by the thiol.

An acid-promoted one-atom ring expansion to form the quinoline ring. nih.govacs.org

The key to this cascade is the multitasking ability of the thiol reagent, which promotes the initial spirocyclization and acts as a nucleophile, while its reaction also generates a strong Brønsted acid in situ (e.g., HBr) that catalyzes the final ring expansion step. nih.govacs.org This methodology highlights a sophisticated approach to leveraging the inherent reactivity of the indole scaffold to achieve significant skeletal reorganization under mild conditions.

The table below summarizes a relevant example of an indole ring expansion reaction leading to a quinoline derivative.

| Starting Indole | Reagents | Catalyst | Product | Yield | Reference |

| Methyl 3-indolylacetate | Ethyl bromo-diazoacetate | Rh₂(OAc)₄ | Ethyl 4-(methoxycarbonylmethyl)quinoline-3-carboxylate | 70% | nih.gov |

Chemo- and Regioselective Synthesis of Novel Derivatives for Enhanced Academic Utility

The functionalization of this compound can be directed towards either the indole nucleus or the acetate side chain. Chemo- and regioselective syntheses aim to modify one specific site in the molecule while leaving others unaffected, a crucial requirement for building complex molecular architectures for academic study. The ester group of the title compound is a prime site for such selective derivatization.

A straightforward and highly selective modification involves the transformation of the methyl ester into other functional groups, such as amides, hydrazides, and carboxylic acids. The parent compound, 2-methyl-1H-indole-3-carboxylic acid, serves as an excellent precursor for demonstrating these derivatizations. bipublication.com The methyl ester can be readily hydrolyzed to the carboxylic acid or converted directly to a hydrazide by reaction with hydrazine hydrate. This 2-methyl-1H-indole-3-carbohydrazide intermediate is a versatile building block for synthesizing a library of novel derivatives. bipublication.com

For instance, the carbohydrazide (B1668358) can be reacted with various substituted aldehydes to form Schiff bases (N-benzylidine-2-methyl-1H-indole-3-carbohydrazides) in high yield. bipublication.com This reaction is highly chemoselective for the terminal nitrogen of the hydrazide group. Furthermore, these Schiff bases can undergo subsequent cyclization reactions. Treatment with thioglycolic acid in the presence of anhydrous zinc chloride leads to the formation of 2-methyl-1H-indole-3-carboxylic acid [2-(2-substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides. bipublication.com This two-step sequence demonstrates a robust method for introducing significant molecular complexity starting from the simple acetate side chain, providing derivatives with potential applications in various fields of chemical research.

The following table outlines the synthesis of derivatives starting from the closely related 2-methyl-1H-indole-3-carbohydrazide.

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| 2-methyl-1H-indole-3-carbohydrazide | Substituted Benzaldehyde | Reflux in Ethanol | Schiff Bases | bipublication.com |

| Schiff Base (from above) | Thioglycolic Acid | ZnCl₂, DMF, Reflux | 4-Oxo-thiazolidin-3-yl Amides | bipublication.com |

This selective functionalization of the side chain, leaving the indole core untouched, is a powerful strategy for creating novel compounds for academic investigation, allowing researchers to probe structure-activity relationships or develop new molecular tools.

Theoretical and Computational Studies on Methyl 2 2 Methyl 1h Indol 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method that balances accuracy and computational cost, making it a standard tool for studying medium-sized organic molecules. For a molecule like Methyl 2-(2-methyl-1H-indol-3-yl)acetate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be the first step in a theoretical analysis. tandfonline.com

Geometry Optimization: The initial step involves optimizing the molecule's geometry to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. This process yields precise bond lengths, bond angles, and dihedral angles. For the title compound, this would define the spatial relationship between the 2-methylindole (B41428) core and the methyl acetate (B1210297) side chain. DFT-optimized structures of similar indole (B1671886) derivatives have shown excellent agreement with experimental data from X-ray crystallography. tandfonline.com

Vibrational Frequencies: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=O stretching of the ester, and C-H bending.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For an indole derivative, the HOMO is typically localized on the electron-rich indole ring, while the LUMO distribution would indicate likely sites for nucleophilic attack. bohrium.com

Illustrative DFT Data for a Related Indole Derivative

To illustrate the type of data generated, the following table presents calculated HOMO-LUMO energies for a structurally related compound, Methyl 2-(1H-indol-3-yl)-2-oxoacetate, as determined by DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | Indicator of Chemical Stability |

Note: Data is for Methyl 2-(1H-indol-3-yl)-2-oxoacetate and is provided for illustrative purposes only. tandfonline.combohrium.com

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a higher level of accuracy for electronic structure determination than standard DFT, albeit at a significantly greater computational expense.

For this compound, these high-level calculations would be used to refine the energies of different conformers or to accurately model reaction pathways and transition states. They serve as a benchmark to validate the results obtained from more computationally efficient DFT methods.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the acetate side chain in this compound means the molecule can exist in multiple conformations. Understanding this conformational landscape is key to comprehending its interactions and properties.

Conformational analysis begins with mapping the potential energy surface (PES) by systematically rotating the rotatable bonds, primarily those in the C3-CH₂-COO-CH₃ side chain. This is often done using computationally inexpensive Molecular Mechanics (MM) force fields (e.g., MMFF94, AMBER). The resulting PES map reveals low-energy regions corresponding to stable conformers (local minima) and the energy barriers (transition states) that separate them.

The geometries of the identified stable conformers would then be re-optimized at a higher level of theory, such as DFT, to obtain more accurate relative energies and populations at a given temperature. For the title compound, key dihedral angles would include the C2-C3-Cα-Cβ and C3-Cα-Cβ-O angles of the side chain.

The conformation of a molecule can be significantly influenced by its environment. Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, explicitly including solvent molecules (like water or an organic solvent). An MD simulation would reveal how interactions with the solvent affect the conformational preferences of this compound. arinbjorn.is

Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations (DFT). This approach models the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to estimate the energetic effects of the solvent on different conformers and on the molecule's electronic properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level. researchgate.netscielo.org.za The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are highly useful for assigning experimental spectra, especially for complex molecules. nih.gov

IR Frequencies: As mentioned in section 5.1.1, DFT frequency calculations yield a theoretical IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. researchgate.net

UV-Vis Maxima: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). For an indole derivative like this compound, TD-DFT would predict the characteristic π-π* transitions of the indole chromophore. nih.govresearchgate.net

Illustrative Predicted Spectroscopic Data for Indole Derivatives

The following table shows representative calculated spectroscopic values for simple indole derivatives to exemplify the output of such computational studies.

| Spectroscopic Parameter | Computational Method | Predicted Value (Illustrative) |

| ¹³C NMR Chemical Shift (Indole C3) | GIAO-DFT | ~124 ppm |

| IR Frequency (Ester C=O Stretch) | DFT (B3LYP) | ~1730-1750 cm⁻¹ (scaled) |

| UV-Vis λ_max | TD-DFT | ~280-290 nm |

Note: These values are typical for indole-3-acetic acid derivatives and are provided for illustrative purposes only. Actual values for the title compound would require specific calculations. scielo.org.zaresearchgate.netnih.gov

Computational Investigation of Reaction Mechanisms Involving this compound and Its Derivatives

Computational chemistry offers powerful tools to elucidate the intricate mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov For derivatives of indole, such as this compound, computational studies can be instrumental in understanding their reactivity, selectivity, and the role of catalysts in their transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles can be inferred from studies on similar indolylmethyl acetates. univaq.itacs.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of these investigations. nih.gov These methods can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For instance, in palladium-catalyzed reactions of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles, computational studies have been used to understand the different reaction pathways that lead to either C1' or C3 functionalization of the indole ring. univaq.it Such studies can highlight the crucial role of ligands and protecting groups in controlling the regioselectivity of the reaction. univaq.it

A hypothetical computational investigation into the reaction mechanisms of this compound could explore several key areas:

Acid or Base-Catalyzed Hydrolysis: DFT calculations could model the step-by-step mechanism of ester hydrolysis to the corresponding carboxylic acid. This would involve calculating the energy barriers for the formation of the tetrahedral intermediate and the subsequent elimination of methanol (B129727) under both acidic and basic conditions.

Electrophilic Substitution: The indole nucleus is susceptible to electrophilic attack, primarily at the C3 position. However, with the acetate group already at C3, computational studies could predict the most likely position for further substitution (e.g., on the benzene (B151609) ring) by calculating the relative energies of the sigma complexes formed at different positions.

Palladium-Catalyzed Cross-Coupling Reactions: Building on existing research on indolylmethyl acetates, computational models could be developed to investigate the mechanism of palladium-catalyzed reactions involving this compound. univaq.itacs.org This would involve modeling the oxidative addition of the palladium catalyst, the formation of a π-allyl-like intermediate, and the subsequent nucleophilic attack.

These computational approaches provide a framework for understanding and predicting the chemical behavior of this compound and its derivatives, guiding the design of new synthetic methodologies.

In Silico Ligand-Target Interactions: Molecular Docking and Dynamics Simulations with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For a compound like this compound, docking studies would involve screening it against a library of known biological targets to identify potential binding partners. The scoring functions used in docking algorithms estimate the binding affinity, providing a rank-ordering of potential targets. nih.gov

Following molecular docking, molecular dynamics simulations can be employed to investigate the stability of the predicted ligand-protein complex and to characterize the dynamic nature of the interactions over time. mdpi.com MD simulations provide a more detailed picture of the binding event, including conformational changes in both the ligand and the protein upon binding.

The analysis of docked poses and MD trajectories allows for the identification of the binding site on the protein and the key molecular interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: The indole N-H group and the carbonyl oxygen of the acetate moiety in this compound are potential hydrogen bond donors and acceptors, respectively. The analysis would identify specific amino acid residues in the binding pocket that form hydrogen bonds with the ligand.

Hydrophobic Interactions: The indole ring and the methyl groups are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

The table below illustrates a hypothetical analysis of key molecular interactions for this compound with a putative protein target, based on common interaction patterns observed for indole derivatives. researchgate.net

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Indole N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (Acetate) | Asn, Gln, His, Lys, Arg |

| Hydrophobic | Indole Ring, Methyl Groups | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |

| π-π Stacking | Indole Ring | Phe, Tyr, Trp |

To gain a deeper, quantitative understanding of the binding process, energy decomposition analysis (EDA) can be performed. chemrxiv.orgresearchgate.netsemanticscholar.org EDA methods partition the total interaction energy into distinct physical components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer energies. semanticscholar.orgrsc.org This analysis helps to identify the dominant forces driving the ligand-protein association.

A typical energy decomposition analysis for the binding of this compound to a hypothetical target might yield the results summarized in the table below. The values are illustrative and would be obtained from quantum mechanical calculations on the ligand-protein complex.

| Energy Component | Description | Hypothetical Contribution (kcal/mol) |

| Electrostatic | The classical Coulombic interaction between the charge distributions of the ligand and the protein. | -15.0 |

| Exchange-Repulsion | The Pauli repulsion arising from the overlap of electron clouds. | +20.0 |

| Polarization | The distortion of the electron clouds of each molecule due to the presence of the other. | -8.0 |

| Charge-Transfer | The energy stabilization due to the transfer of electrons from occupied orbitals of one molecule to unoccupied orbitals of the other. | -5.0 |

| Total Interaction Energy | The sum of all contributions. | -8.0 |

This detailed analysis can reveal, for instance, whether the binding is primarily driven by electrostatic interactions (e.g., hydrogen bonds) or by hydrophobic and dispersive forces. Such insights are invaluable for the rational design and optimization of more potent and selective analogs of this compound. nih.gov

Absence of In Vitro Biological Activity Data for this compound

Despite a comprehensive search of available scientific literature, no specific data pertaining to the in vitro biological activity of the chemical compound this compound could be retrieved. Consequently, the requested detailed article focusing on its enzyme inhibition, receptor binding, and cellular mechanisms of action cannot be generated at this time.

The performed searches aimed to identify studies that would provide the necessary information to elaborate on the following sections as per the user's request:

In Vitro Biological Activity and Mechanistic Elucidation of Methyl 2 2 Methyl 1h Indol 3 Yl Acetate

Investigation of Antimicrobial Mechanisms Against Pathogenic Microorganisms In Vitro

While other indole-containing compounds have demonstrated antimicrobial properties, the specific mechanisms of action for Methyl 2-(2-methyl-1H-indol-3-yl)acetate against pathogenic bacteria and fungi have not been elucidated.

Mechanisms of Bacterial Growth Inhibition and Biofilm Modulation

Specific research on how this compound might inhibit bacterial growth, disrupt cell membranes, interfere with metabolic pathways, or modulate biofilm formation is not available.

Mechanisms of Fungal Growth Inhibition and Virulence Factor Suppression

Similarly, there is a lack of studies investigating the mechanisms by which this compound might inhibit fungal growth, affect cell wall integrity, or suppress the expression of virulence factors in pathogenic fungi.

Antioxidant Mechanisms in Cell-Free and In Vitro Cellular Models

The potential antioxidant properties of this compound and its underlying mechanisms have not been characterized. There are no available reports from cell-free assays (such as DPPH or ABTS radical scavenging assays) or in vitro cellular models that would detail its ability to neutralize reactive oxygen species or influence cellular antioxidant defense systems.

Free Radical Scavenging Assays and Redox Potential Determination

There is no publicly available scientific literature detailing the results of free radical scavenging assays or the determination of the redox potential specifically for this compound.